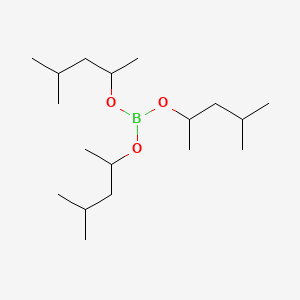

Boric acid tris(1,3-dimethylbutyl)ester

Description

Boric acid tris(1,3-dimethylbutyl) ester is a triester derivative of boric acid, where three 1,3-dimethylbutyl alcohol groups are esterified to the boron center. Boric acid esters are widely used in industrial applications, such as flame retardants, lubricant additives, and catalysts, due to their thermal stability and hydrophobic characteristics . The 1,3-dimethylbutyl substituent likely enhances steric bulk and hydrophobicity compared to simpler alkyl groups, influencing solubility and reactivity.

Properties

CAS No. |

5337-37-1 |

|---|---|

Molecular Formula |

C18H39BO3 |

Molecular Weight |

314.3 g/mol |

IUPAC Name |

tris(4-methylpentan-2-yl) borate |

InChI |

InChI=1S/C18H39BO3/c1-13(2)10-16(7)20-19(21-17(8)11-14(3)4)22-18(9)12-15(5)6/h13-18H,10-12H2,1-9H3 |

InChI Key |

ARFPYOUWHGVCEE-UHFFFAOYSA-N |

Canonical SMILES |

B(OC(C)CC(C)C)(OC(C)CC(C)C)OC(C)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of boric acid, tris(4-methyl-2-pentyl) ester typically involves the esterification of boric acid with 4-methyl-2-pentanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The general reaction can be represented as:

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between boric acid tris(1,3-dimethylbutyl) ester and related compounds:

Key Observations :

- Boron Esters : The boron-containing esters exhibit distinct properties based on substituents. For example, fluorinated groups (as in tris(hexafluoroisopropyl) ester) enhance thermal resistance and hydrophobicity, while cyclic structures (trimethylene ester) may improve stability in polymer matrices .

- Non-Boron Esters: Esters like hexanedioic acid bis(1,3-dimethylbutyl) ester and sodium sulfosuccinate derivatives prioritize flexibility and surfactant capabilities due to their carboxylic or sulfonic acid backbones .

Substituent Effects on Reactivity and Functionality

- This is supported by studies on methylphosphonothioates with 3,3-dimethylbutyl groups, where bulky substituents altered enzyme inhibition kinetics .

- Hydrophobicity: The branched alkyl chain in 1,3-dimethylbutyl esters increases hydrophobicity, making such compounds suitable for non-polar applications (e.g., lubricants) .

- Fluorinated vs. Hydrocarbon Chains : Fluorinated boron esters (e.g., tris(hexafluoroisopropyl)) exhibit superior chemical inertness and thermal stability compared to hydrocarbon-substituted analogs, aligning with industrial uses in extreme environments .

Research Findings and Industrial Relevance

- Enzyme Interaction: Studies on 3,3-dimethylbutyl methylphosphonothioates highlight how bulky substituents influence acetylcholinesterase inhibition, suggesting that boric acid tris(1,3-dimethylbutyl) ester might similarly interact with biological systems in niche applications .

- Market Trends: Fluorinated boron esters are gaining traction in electronics and aerospace sectors for their flame-retardant properties, whereas non-fluorinated analogs remain cost-effective for general industrial use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.